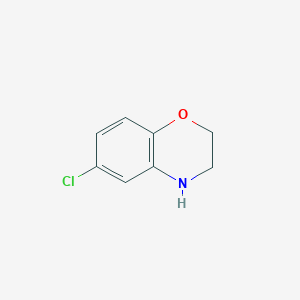

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Description

Significance of the 1,4-Benzoxazine Scaffold in Medicinal Chemistry and Organic Synthesis

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif characterized by the fusion of a benzene (B151609) ring and an oxazine (B8389632) ring. chemspider.commolbase.com This structural arrangement confers a unique three-dimensional conformation and electronic properties, making it a versatile building block in the design of biologically active molecules. scbt.comchemimpex.com The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atom) within the scaffold allows for diverse interactions with biological targets. chemspider.com

In medicinal chemistry, derivatives of 1,4-benzoxazine have demonstrated a remarkably broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. scbt.comrsc.org The adaptability of the benzoxazine (B1645224) ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic characteristics to optimize its interaction with specific enzymes or receptors. molbase.com For instance, the well-known antibiotic Levofloxacin contains a related quinolone structure, highlighting the therapeutic potential of fused heterocyclic systems. matrix-fine-chemicals.com

From the perspective of organic synthesis, the 1,4-benzoxazine framework serves as a valuable synthon for the construction of more complex molecular architectures. Various synthetic methodologies have been developed for its preparation, often involving the condensation of 2-aminophenols with α-halocarbonyl compounds or other suitable electrophiles. chemspider.com The reactivity of the scaffold also permits a range of chemical transformations, providing access to a wide array of derivatives for further investigation. nih.gov

Overview of Halogenated 1,4-Benzoxazine Derivatives in Scientific Investigations

The introduction of halogen atoms, such as chlorine, into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of 1,4-benzoxazine derivatives, the incorporation of a halogen atom on the benzene ring can significantly impact their biological activity.

For example, the presence of a chlorine atom can alter the electron distribution within the aromatic ring, potentially enhancing the molecule's ability to participate in crucial binding interactions. Research has shown that halogenated benzoxazine derivatives are explored for various applications, including the development of new polymers with enhanced fire resistance and thermal stability. mdpi.comcphi-online.com In the pursuit of novel therapeutic agents, the synthesis of halogenated 1,4-benzoxazine derivatives allows for a systematic exploration of structure-activity relationships, guiding the design of compounds with improved potency and selectivity. mdpi.com The specific positioning of the halogen atom is critical, as different isomers can exhibit distinct biological profiles.

Chemical Compound Data: 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

The following table provides a summary of the key chemical identifiers and properties for the compound of focus.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 70558-11-1 | chemuniverse.com |

| Molecular Formula | C₈H₈ClNO | chemuniverse.comsigmaaldrich.com |

| Molecular Weight | 169.61 g/mol | chemuniverse.comsigmaaldrich.com |

| Physical Form | Solid, Low Melting Solid, or Liquid | |

| InChI Key | WMVHXRNLZBQWFK-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Clc1ccc2OCCNc2c1 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHXRNLZBQWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500872 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70558-11-1 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine and its Derivatives

Cyclization Reactions of Appropriate Precursors

The formation of the 1,4-benzoxazine ring system frequently relies on the intramolecular cyclization of suitably functionalized precursors. A key strategy involves the reaction of a substituted aminophenol with a component that provides the remaining two carbons of the oxazine (B8389632) ring.

One notable example is the synthesis of enantiomerically pure 6-chloro-3-methyl-3,4-di-hydro-2H- rsc.orgresearchgate.netbenzoxazines. This method utilizes an acylative kinetic resolution of a racemic mixture. The process involves the acylation of the racemic benzoxazine (B1645224) with (S)-naproxen acyl chloride, leading to the formation of diastereomeric amides that can be separated. Subsequent acidic hydrolysis of the desired diastereomer yields the enantiomerically pure (S)-6-chloro-3-methyl-3,4-dihydro-2H- rsc.orgresearchgate.netbenzoxazine researchgate.net. While this example starts with a pre-formed benzoxazine ring to achieve enantiopurity, the initial synthesis of the racemic starting material would have involved a cyclization reaction, typically between 2-amino-4-chlorophenol (B47367) and a propylene (B89431) oxide equivalent.

Another versatile cyclization approach involves a visible-light-catalyzed formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols. This method proceeds under mild, organocatalytic conditions and demonstrates broad substrate scope, offering a pathway to various 1,3-benzoxazine derivatives which are isomers of the 1,4-scaffold rsc.org. The underlying principle of intramolecular ring formation is a cornerstone of benzoxazine synthesis.

Mannich-Type Condensation Reactions in Benzoxazine Synthesis

The Mannich reaction is a classic and widely employed method for the synthesis of benzoxazines. This three-component condensation involves a phenol (B47542), a primary amine, and formaldehyde. For the synthesis of this compound derivatives, 4-chlorophenol (B41353) is a common starting material.

A practical application of this methodology is the synthesis of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives. This reaction is achieved through the condensation of p-chlorophenol and a substituted aromatic aldehyde in a methanolic ammonia (B1221849) solution researchgate.net. Although this example leads to a 1,3-benzoxazine, the fundamental Mannich condensation principle is directly applicable to the synthesis of 1,4-benzoxazines by selecting the appropriate amine and aldehyde precursors.

The general mechanism of the Mannich reaction in this context involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. Subsequent intramolecular cyclization leads to the formation of the benzoxazine ring.

One-Pot Reaction Strategies

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simplified procedures. Several one-pot strategies have been developed for the synthesis of benzoxazine derivatives, including those with a 6-chloro substituent.

A notable example is the novel one-pot synthesis of a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives. This method involves the reaction of p-chlorophenol and a substituted aromatic aldehyde in methanolic ammonia. The reaction proceeds at ambient temperature over 2-3 days, during which the crystalline product precipitates from the reaction mixture researchgate.net. This approach combines the Mannich condensation and subsequent cyclization into a single, efficient step.

The development of one-pot syntheses for amide-functional main-chain polybenzoxazine precursors also highlights the utility of this strategy. These reactions combine the ring-opening of a precursor like 3,4-dihydrocoumarine with an amine, followed by a Mannich and ring-closure reaction in a cascading manner nih.gov. While focused on polymeric materials, the underlying synthetic principles can be adapted for the synthesis of monomeric benzoxazines.

One-pot reactions often rely on carefully controlled reaction conditions to ensure the sequential formation of intermediates and the final product without the need for isolation and purification at each step.

Advanced Synthetic Approaches for Substituted 1,4-Benzoxazines

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Cross-Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of N-aryl substituted benzoxazines, which can be challenging to prepare using traditional methods. The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand wikipedia.org.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst wikipedia.orgyoutube.com.

For the synthesis of N-aryl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, one could envision a strategy where this compound is coupled with an aryl halide, or alternatively, an N-protected 2-amino-4-chlorophenol derivative is first N-arylated via a Buchwald-Hartwig reaction, followed by cyclization to form the benzoxazine ring. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.

| Catalyst System Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of benzoxazine derivatives.

Microwave irradiation can significantly enhance the rate of reactions by efficiently heating the reaction mixture through dielectric heating. This can be particularly advantageous for reactions that require high temperatures or long reaction times under conventional conditions.

An example of this is the microwave-assisted synthesis of benzoxazinediones from phthalic anhydride (B1165640) derivatives and trimethylsilyl (B98337) azide. This solvent-free method provides the desired products in good yields in a matter of minutes, compared to hours with conventional heating researchgate.netdoaj.orgfigshare.com. While this example produces a dione (B5365651) derivative, the principle of using microwave energy to promote the cyclization and formation of the benzoxazine ring is broadly applicable.

Another study describes an environmentally friendly, one-pot, solvent-free microwave-assisted route to novel bio-based benzoxazines. The reactions were completed in just 6 minutes with good yields, a significant improvement over traditional heating methods that took hours researchgate.net.

| Synthesis Method | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield |

| Benzoxazinedione Synthesis | 8 minutes | 17 hours | 30-90% researchgate.netdoaj.org |

| Bio-based Benzoxazine Synthesis | 6 minutes | Hours | Good researchgate.net |

The use of microwave-assisted synthesis not only improves the efficiency of benzoxazine synthesis but also aligns with the principles of green chemistry by reducing reaction times and often allowing for solvent-free conditions.

Green Chemistry Principles in Benzoxazine Synthesis

The application of green chemistry principles to the synthesis of benzoxazine derivatives, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

Key Green Chemistry Strategies in Benzoxazine Synthesis:

Solvent-Free and Microwave-Assisted Synthesis: Traditional methods for synthesizing benzoxazines often involve high-boiling point organic solvents and long reaction times. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a green alternative, significantly reducing reaction times from hours to minutes and often proceeding under solvent-free conditions. researchgate.net This not only minimizes the use of hazardous solvents but also improves energy efficiency.

Use of Bio-Based Resources: A significant advancement in the green synthesis of benzoxazines is the utilization of renewable resources. Researchers have successfully synthesized benzoxazine monomers from naturally occurring phenols and amines, such as those derived from lignin, cardanol, and vanillin. researchgate.netrsc.org This approach reduces reliance on petrochemical feedstocks.

Catalysis: The use of catalysts, particularly those that are reusable and non-toxic, is a cornerstone of green chemistry. In benzoxazine synthesis, catalytic approaches can replace stoichiometric reagents, leading to higher atom economy and reduced waste. For instance, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. One-pot multicomponent reactions (MCRs) are particularly advantageous in this regard, as they combine three or more reactants in a single step to form the desired product with high atom economy. beilstein-journals.org

While specific studies focusing exclusively on the green synthesis of this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to other benzoxazine derivatives are directly applicable. The use of bio-based starting materials, solvent-free conditions, and catalytic methods represents a promising avenue for the environmentally benign production of this compound.

Stereoselective Synthesis Methodologies

The stereoselective synthesis of 1,4-benzoxazine derivatives is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry. For this compound and its derivatives, several stereoselective strategies have been explored.

One notable approach is the acylative kinetic resolution of racemic mixtures. A study detailed the synthesis of individual (S)-enantiomers of 6-chloro-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazines. researchgate.net In this method, a racemic mixture of the benzoxazine is acylated using a chiral resolving agent, such as (S)-naproxen acyl chloride. This diastereoselective reaction preferentially acylates one enantiomer, allowing for the separation of the resulting diastereomeric amides. Subsequent hydrolysis of the separated amide yields the enantiomerically pure benzoxazine. researchgate.net

Table 1: Key Aspects of Acylative Kinetic Resolution of 6-chloro-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazine

| Parameter | Description |

| Starting Material | Racemic 6-chloro-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazine |

| Chiral Resolving Agent | (S)-naproxen acyl chloride |

| Reaction Type | Acylative kinetic resolution |

| Separation Method | Recrystallization or flash column chromatography of diastereomeric amides |

| Final Step | Acidic hydrolysis of the separated amide |

| Outcome | Enantiomerically pure (S)-6-chloro-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazine |

Another strategy involves chemoenzymatic synthesis . While not specifically demonstrated for the 6-chloro derivative, this approach has been successfully applied to other 1,4-benzoxazines. nih.gov It often involves the use of enzymes, such as lipases or alcohol dehydrogenases, to achieve stereoselective transformations. For example, the bioreduction of a ketone precursor can yield an enantiomerically pure alcohol, which can then be cyclized to form the desired chiral benzoxazine. nih.gov

Chemical Reactivity and Derivatization Studies of the 1,4-Benzoxazine Core

The 1,4-benzoxazine core, including that of this compound, is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Substitution Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The existing chloro and amino-ether substituents influence the regioselectivity of these reactions. The amino-ether group is generally an ortho, para-directing and activating group, while the chloro group is an ortho, para-directing but deactivating group. The outcome of electrophilic substitution will depend on the interplay of these electronic effects and the specific reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination) at positions activated by the existing substituents.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst.

Oxidative and Reductive Transformations of the Heterocyclic Ring

The heterocyclic ring of 3,4-dihydro-2H-1,4-benzoxazine is susceptible to both oxidation and reduction.

Oxidation: The secondary amine within the heterocyclic ring can be oxidized. For instance, tandem oxidation-Diels-Alder reactions have been used to synthesize highly substituted 1,4-benzoxazine derivatives, indicating the accessibility of oxidized intermediates. nih.gov The methylene (B1212753) group adjacent to the oxygen atom could also be a site for oxidation under appropriate conditions.

Reduction: The dihydrobenzoxazine ring is already in a reduced state. However, if there are reducible functional groups on the aromatic ring (such as a nitro group introduced via nitration), these can be selectively reduced. For example, the reduction of a nitro group to an amino group is a common transformation. Additionally, catalytic transfer hydrogenation has been employed for the reduction of related benzoxazine systems. researchgate.net

Formation of Bis-Benzoxazine Derivatives and Hybrid Scaffolds

The 1,4-benzoxazine scaffold can be used as a building block to construct larger, more complex molecules, including bis-benzoxazine derivatives and hybrid structures.

Bis-Benzoxazine Derivatives: These molecules contain two benzoxazine units linked together. While specific examples starting from this compound are not prevalent in the literature, the general synthetic strategies would likely involve linking two molecules of a functionalized 6-chloro-1,4-benzoxazine precursor. This could be achieved, for example, by reacting a derivative containing a nucleophilic group (e.g., an amino group) with a derivative containing an electrophilic group (e.g., an acyl chloride).

Hybrid Scaffolds: this compound can be incorporated into hybrid molecules that combine the benzoxazine moiety with other pharmacologically relevant scaffolds. This is a common strategy in medicinal chemistry to develop compounds with improved or novel biological activities. For instance, the benzoxazine nitrogen can be functionalized with other heterocyclic rings or pharmacophores.

Role as Synthetic Intermediates in Complex Organic Molecule Construction

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. nih.gov The benzoxazine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov

A key application of this compound is in the synthesis of potent serotonin-3 (5-HT3) receptor antagonists . nih.gov For example, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, a highly potent 5-HT3 antagonist, was synthesized from a derivative of this compound. nih.gov This highlights the importance of this scaffold in the development of new therapeutic agents.

The reactivity of the N-H bond and the potential for substitution on the aromatic ring make this compound a versatile starting material for building molecular complexity. It can participate in various coupling reactions and multicomponent reactions to generate diverse chemical libraries for drug discovery. nih.gov

Pharmacological Investigations and Biological Activities

Research into Anticancer Activities of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. This research encompasses their ability to inhibit the growth of cancer cells, modulate critical cellular pathways, interfere with DNA replication, and induce programmed cell death.

In Vitro Antiproliferative and Cytotoxicity Evaluation on Cancer Cell Lines

A significant body of research has focused on the direct cytotoxic effects of this compound derivatives on various human cancer cell lines. These in vitro studies are crucial for the initial assessment of a compound's anticancer potential.

One study synthesized a series of novel 6‐chloro‐1,1‐dioxo‐7‐{4‐[(4‐R1‐phenyl)imino]‐4H‐3,1‐benzoxazin‐2‐yl}‐3‐(substituted amino)‐1,4,2‐benzodithiazines and evaluated their cytotoxic activity against six human cancer cell lines. nih.gov The results indicated that these compounds possess cancer cell growth-inhibitory properties, with some showing a high degree of selectivity for certain cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these derivatives. For instance, some of the synthesized compounds with a pyridine (B92270) moiety showed notable activity against bladder cancer (5637), lung carcinoma (A-427), and myelogenous leukemia (K-562) cell lines. nih.gov

The antiproliferative activities of these compounds are summarized in the interactive data table below.

Modulation of Cellular Pathways (e.g., Hypoxia-Induced Genes, Tubulin Polymerization Inhibition)

Beyond direct cytotoxicity, researchers have investigated the influence of this compound derivatives on specific cellular pathways that are often dysregulated in cancer.

One area of interest is the modulation of hypoxia-induced genes. A study on 1,4-benzoxazines revealed that these compounds could inhibit hypoxic tumors by downregulating these genes, while exhibiting low toxicity to cells in normal oxygen conditions (normoxic cells). nih.gov This suggests a potential for selective targeting of the tumor microenvironment.

Another critical pathway in cancer cell proliferation is tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. Some research has explored the potential of related heterocyclic compounds as tubulin polymerization inhibitors. For instance, novel benzoxazole‐substituted thiazolyl‐pyrazole derivatives have been shown to induce apoptosis by targeting β‐tubulin. researchgate.net These findings suggest that the this compound scaffold could be a promising starting point for the development of new tubulin polymerization inhibitors.

DNA Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are well-established targets for anticancer drugs.

A study investigating 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives for their human DNA topoisomerase I inhibitory potential yielded significant findings. nih.gov Among the tested compounds, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was identified as a potent topoisomerase poison. nih.gov This compound exhibited an IC50 value of 0.0006 mM, which was significantly more potent than the well-known topoisomerase inhibitor, camptothecin (B557342) (IC50: 0.034 mM). nih.gov Further analysis indicated that BONC-013 was not a DNA intercalator, suggesting a different mechanism of action. nih.gov

Mechanisms of Apoptotic Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells.

Research into chloro-substituted indole (B1671886) derivatives has provided insights into the mechanisms of apoptotic induction. A study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides found that the most potent derivatives acted as caspase-3 activators. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway. These compounds significantly increased the protein levels of caspase-3 in the Panc-1 human pancreatic cancer cell line, even more so than the reference compound staurosporine. nih.gov This indicates that these compounds can be considered as inducers of apoptosis. nih.gov Similarly, benzoxazole-substituted thiazolyl-pyrazole derivatives have been shown to induce apoptosis, as evidenced by increased levels of cleaved caspase-3. researchgate.net

Research into Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and this class of compounds has shown promise.

Antibacterial Efficacy Studies

Numerous studies have demonstrated the antibacterial activity of this compound derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

One study synthesized a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives and evaluated their in vitro antimicrobial activity using the cup plate method. sphinxsai.comresearchgate.net The compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. sphinxsai.comresearchgate.net The results, measured as the zone of inhibition, indicated that some of the synthesized compounds exhibited promising antibacterial activity. sphinxsai.comresearchgate.net

The antibacterial activity of these 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives is presented in the interactive data table below.

Another study on 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives reported their minimum inhibitory concentration (MIC) values against a panel of microorganisms. researchgate.net The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The synthesized compounds in this study exhibited MIC values ranging from 12.5 to 50 µg/mL against the tested bacteria. researchgate.net

Antifungal Activity Evaluation

The 1,4-benzoxazine scaffold, particularly when substituted, has been a focal point in the development of new antifungal agents. The presence of a chlorine atom at the 6-position of the benzoxazine (B1645224) ring appears to be a key feature for enhancing antifungal efficacy.

In a study focused on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, compounds with a 6-chloro substituent demonstrated superior antifungal activity compared to other substitutions on the skeleton. nih.gov For instance, several 6-chloro derivatives exhibited excellent bioactivity against a range of plant pathogenic fungi. nih.gov Compound 5s showed the best activity against Phytophthora infestans, while compounds 5o , 5p , and 5q were notably effective against Gibberella zeae, Capsicum wilt, and Pellicularia sasakii, respectively. nih.gov The half-maximal effective concentration (EC₅₀) values underscored their potential as potent fungal inhibitors. nih.govfrontiersin.org

Similarly, novel series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives were synthesized and evaluated for their antifungal properties. The results indicated that the tested compounds were active against various fungal pathogens, with some exhibiting promising activity when compared to the standard drug griseofulvin. researchgate.net

Table 1: Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Derivatives

| Compound | Target Fungus | EC₅₀ (μg/mL) | Inhibitory Rate (%) |

|---|---|---|---|

| 5o | Gibberella zeae | 23.17 | 76.14 |

| 5p | Capsicum wilt | 26.76 | 71.33 |

| 5q | Pellicularia sasakii | 26.66 | 73.32 |

| 5s | Phytophthora infestans | 15.37 | 82.62 |

Data sourced from Frontiers in Chemistry. nih.govfrontiersin.org

Antiviral Investigations

Investigations into the antiviral properties of the 1,4-benzoxazine core have been conducted, though with varied results. The 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-2-one structure is recognized for its potential biological activities. nih.gov In a study screening for new antiviral agents against SARS-CoV-2, a series of epoxybenzooxocinopyridine derivatives were synthesized and tested. nih.gov Among these, a compound featuring a dihydrobenzooxazin-2-one side group was evaluated for its ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. nih.gov However, this particular derivative did not demonstrate significant cytotoxicity or the ability to suppress the virus's replication. nih.gov

Research into Anti-inflammatory Activities

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been identified as having potent anti-inflammatory properties, suggesting their potential for treating neurodegenerative diseases where inflammation is a key factor. nih.gov

In Vivo Anti-inflammatory Models (e.g., Paw Edema Method)

The carrageenan-induced paw edema model in rodents is a classical and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. researchgate.netresearchgate.net In this method, a phlogistic agent (carrageenan) is injected into the paw of the animal, inducing an acute inflammatory response characterized by swelling (edema). researchgate.net Test compounds are administered prior to the carrageenan injection, and the volume of the paw is measured at various time intervals. The ability of a compound to reduce the swelling compared to a control group is a measure of its anti-inflammatory potential. researchgate.net For example, in studies of other heterocyclic compounds, significant edema inhibition rates, sometimes exceeding those of standard drugs like flurbiprofen, have been observed, highlighting the utility of this model in identifying potent anti-inflammatory agents. researchgate.net

Modulation of Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase-1)

The anti-inflammatory effects of 1,4-benzoxazine derivatives are often linked to their ability to modulate key inflammatory pathways. Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives in lipopolysaccharide (LPS)-stimulated microglial cells showed they could effectively reduce the production of nitric oxide (NO). nih.gov Furthermore, these compounds significantly decreased the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov They also downregulated both the transcription and protein levels of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Direct inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. Research into novel 1,4-benzoxazine derivatives has demonstrated their potential as selective COX-2 inhibitors. rsc.org An in vitro assay identified several compounds with potent COX-2 inhibition, showing low IC₅₀ values and high selectivity indices (SI) when compared to the standard drug Celecoxib. rsc.org This selectivity for COX-2 over COX-1 is a desirable trait for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects.

Table 2: In Vitro COX-2 Inhibition by Select 1,4-Benzoxazine Derivatives

| Compound | COX-2 IC₅₀ (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 3e | 0.61 | 226.8 |

| 3f | 0.57 | 242.4 |

| 3r | 0.72 | 186.8 |

| 3s | 0.68 | 202.0 |

| Celecoxib (Standard) | 0.30 | >303 |

Data sourced from the New Journal of Chemistry. rsc.org

Research into Antioxidant Potential

The 1,4-benzoxazine structure is considered a "privileged scaffold" in drug discovery, in part due to its demonstrated antioxidant properties. nih.gov Oxidative stress is a key factor in cellular aging and damage, making antioxidants a major target of research. nih.gov

Radical Scavenging Assays

The antioxidant capacity of novel 1,4-benzoxazine hybrids has been evaluated in cell-free systems. nih.gov Research has shown that certain derivatives, particularly those hybridized with catechol, are potent radical scavengers. nih.gov In cell-based assays using human skin fibroblasts, these compounds were effective at reducing intracellular levels of reactive oxygen species (ROS). nih.gov Their mechanism of action also involves the induction of the gene heme oxygenase-1 (ho-1), which plays a role in regulating redox homeostasis, and the enhancement of cellular glutathione (B108866) (GSH) levels. nih.gov These coordinated actions—acting as radical scavengers, ROS inhibitors, ho-1 inducers, and GSH enhancers—highlight the significant antioxidant potential of the 1,4-benzoxazine scaffold. nih.gov

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

Research into the 1,4-benzoxazine scaffold, the core structure of this compound, has indicated notable antioxidant properties. A study on novel 5,7,8-trimethyl-1,4-benzoxazine hybrids demonstrated their capability to reduce intracellular levels of reactive oxygen species (ROS) in human skin fibroblasts. nih.gov This suggests that the benzoxazine framework is a promising candidate for combating oxidative stress, a key factor in cellular aging and various diseases. nih.gov

The antioxidant potential of the broader benzoxazine class is further supported by investigations into benzoxazinic nitrones, which have shown superior antioxidant activity compared to other known compounds. mdpi.com These findings underscore the potential of this compound derivatives to act as ROS scavengers, although direct studies on this specific compound are not extensively documented in the available literature. The ability of these related compounds to mitigate oxidative stress is a promising area for future research.

Research into Activities against Neurodegenerative Disorders

The neuroprotective potential of the 1,4-benzoxazine class of compounds has been a significant area of investigation, with studies pointing towards a multifaceted mechanism of action.

Serotonin-3 (5-HT3) Receptor Antagonism Studies

Derivatives of this compound have been synthesized and evaluated for their activity as serotonin-3 (5-HT3) receptor antagonists. One particular study focused on (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, which demonstrated a high affinity for 5-HT3 receptors. This compound was found to be a potent antagonist, indicating its potential therapeutic use in conditions where 5-HT3 receptor blockade is beneficial.

Investigations for Anti-Parkinson, Anti-Alzheimer, and Anti-Huntington Effects

The 1,4-benzoxazine scaffold has shown considerable promise in models of several neurodegenerative diseases. nih.govresearchgate.net A study identified novel 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines as highly protective in tissue culture models of neurodegeneration. nih.govresearchgate.net

For Huntington's Disease , a specific compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one (HSB-13), was tested in a 3-nitropropionic acid-induced mouse model. The results showed that HSB-13 reduced striatal degeneration and improved behavioral performance. nih.govresearchgate.net

In the context of Alzheimer's Disease , the same compound, HSB-13, was found to be protective in a Drosophila model of amyloid precursor protein (APP) toxicity. nih.govresearchgate.net The neuroprotective mechanism of these 1,4-benzoxazine derivatives was linked to the inhibition of GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.govresearchgate.net

While the abstract of the study also mentions Parkinson's Disease , the detailed mechanisms for this specific condition were not elaborated upon in the provided research. nih.govresearchgate.net However, the broad neuroprotective effects observed suggest a potential therapeutic avenue for a range of neurodegenerative disorders. nih.govresearchgate.netrsc.orgnih.gov

Research into Cardiovascular Activities

Investigations into 3,4-dihydro-2H-1,4-benzoxazine derivatives have revealed potential applications in the management of cardiovascular conditions. A study focused on the synthesis and pharmacological evaluation of these compounds as novel potassium channel activators. nih.gov The research found that certain derivatives exhibited potent hypotensive effects with a long duration of action in spontaneous hypertensive rats, suggesting their utility as antihypertensive agents. nih.gov The study highlighted that an electron-withdrawing substituent at the 6-position, such as a chloro group, was preferable for this activity. nih.gov

Calcium Channel Modulation Research

Despite extensive searches of the scientific literature, there is a notable lack of available research specifically investigating the calcium channel modulating effects of this compound or its close derivatives. Studies on calcium channel modulation tend to focus on other classes of chemical compounds.

Antihypertensive Activity Research

While direct studies on the antihypertensive effects of this compound are not extensively documented in available literature, research into the broader class of 1,4-benzoxazine derivatives indicates potential in this area. The vasorelaxant activity, a key mechanism for lowering blood pressure, has been a focus of investigation.

One line of research has explored new 1,4-benzoxazine derivatives as potential potassium channel openers. nih.gov These studies, which involved transforming the benzopyran skeleton of cromakalim, a known potassium channel opener, yielded several 1,4-benzoxazine compounds with significant vasorelaxant effects. nih.gov The pharmacological behavior of these derivatives was found to be similar to cromakalim, suggesting that the 1,4-benzoxazine scaffold could be a promising foundation for the development of new agents for vasodilation. nih.gov This activity is crucial for managing hypertension, as the opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization and relaxation, thereby reducing blood pressure.

Other Biological Activities Under Investigation

The versatile structure of the benzoxazine skeleton has prompted a wide range of pharmacological evaluations. jocpr.com

Antidiabetic Properties

The potential for benzoxazine derivatives to serve as antidiabetic agents is an emerging area of research. jocpr.com Scientific reviews covering the pharmacological profiles of benzoxazines have noted that derivatives of this class have been investigated for their potential to lower plasma glucose. jocpr.com While specific studies focusing on this compound are limited, the exploration of the broader chemical family for antidiabetic and hypolipidemic properties suggests a basis for future investigation into this specific compound. jocpr.com

Anti-infective Applications

The 1,4-benzoxazine core is present in various compounds investigated for their ability to combat microbial infections. ijpsjournal.comijpsjournal.com Research has demonstrated that derivatives of this structure exhibit antibacterial and antifungal properties. ijpsjournal.com

A notable study involved the synthesis of a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, which are structurally related to the subject compound. These derivatives underwent evaluation for their in-vitro antimicrobial activity against a panel of bacteria and fungi. researchgate.net Several compounds in the series demonstrated promising antibacterial and antifungal effects when compared to standard drugs like Streptomycin and Griseofulvin. researchgate.net

| Compound | Substituent (R) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - A. niger | Zone of Inhibition (mm) - C. albicans |

|---|---|---|---|---|---|

| 2a | -H | 15 | 14 | 13 | 14 |

| 2b | -4-Cl | 18 | 17 | 16 | 17 |

| 2c | -4-Br | 17 | 16 | 15 | 16 |

| 2d | -4-F | 16 | 15 | 14 | 15 |

| 2e | -4-OH | 19 | 18 | 18 | 19 |

| 2f | -4-OCH3 | 16 | 15 | 14 | 15 |

| 2g | -4-NO2 | 20 | 19 | 19 | 20 |

| Streptomycin | Standard Drug | 22 | 21 | - | - |

| Griseofulvin | Standard Drug | - | - | 21 | 22 |

Antirheumatic Activity

The investigation into the antirheumatic potential of this compound is primarily linked to the anti-inflammatory properties observed in its parent structural class. Rheumatic conditions are often characterized by chronic inflammation, and agents that can modulate inflammatory pathways are of significant therapeutic interest.

Studies on novel 1,4-benzoxazine derivatives have shown significant in vitro anti-inflammatory activity. nih.govresearchgate.neteurekaselect.com This activity is attributed to the inhibition of key pro-inflammatory enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, other research has demonstrated that 2H-1,4-benzoxazin-3(4H)-one derivatives can effectively reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli. nih.gov These compounds were also found to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

| Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 1,4-Benzoxazine Derivatives | Enzyme Inhibition | Exhibited significant in vitro inhibition of COX-1 and/or COX-2 activity. | nih.govresearchgate.net |

| 2H-1,4-benzoxazin-3(4H)-one Derivatives | Modulation of Inflammatory Mediators | Reduced NO production and decreased transcription of IL-1β, IL-6, and TNF-α. Downregulated iNOS and COX-2 protein levels. | nih.gov |

This body of evidence suggests that the benzoxazine scaffold has the potential to yield compounds with significant anti-inflammatory effects, which forms the basis for its investigation for antirheumatic applications.

Herbicide Safener Applications

In the field of agricultural chemistry, derivatives of 3,4-dihydro-2H-1,4-benzoxazine are well-established as herbicide safeners. herts.ac.ukca.govagropages.com Safeners are compounds used in combination with herbicides to protect crops from injury without diminishing the herbicide's effectiveness against target weeds. mdpi.comresearchgate.net

A prominent example is Benoxacor, a safener with the chemical name 4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine. herts.ac.ukagropages.combcpcpesticidecompendium.org Benoxacor is frequently used in formulations with chloroacetanilide herbicides like metolachlor (B1676510) to ensure the safety of crops such as corn. herts.ac.ukca.gov

The primary mechanism of action for these safeners is the enhancement of the crop's natural ability to detoxify the herbicide. jircas.go.jpnih.gov Research has shown that safeners like Benoxacor induce the expression of genes that encode for detoxifying enzymes. nih.gov The most significant of these are glutathione S-transferases (GSTs). jircas.go.jpnih.gov By increasing the levels and activity of GSTs, the safener accelerates the conjugation of the herbicide with glutathione, a key step in its detoxification and subsequent sequestration within the plant cell, rendering it harmless to the crop. jircas.go.jpnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position and Nature on Biological Activity

The biological activity of derivatives of the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold is highly sensitive to the nature and position of various substituents. The chlorine atom at the 6-position is a critical feature, often contributing to enhanced biological activity in many derivatives. ijnc.ireurochlor.org For instance, studies on various benzoxazine (B1645224) derivatives have shown that chloro-substituted compounds frequently exhibit superior antimicrobial and antifungal properties compared to their non-halogenated counterparts. ijnc.irjocpr.com

A key area of investigation has been the development of serotonin-3 (5-HT3) receptor antagonists. Research into a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides demonstrated that modifications at different positions on the benzoxazine ring system significantly alter receptor binding affinity and potency. nih.gov For example, replacing a 3-oxo group with a methylene (B1212753) group (saturating the ring) in the 1,4-benzoxazine-8-carboxamide series resulted in compounds with more potent 5-HT3 antagonistic activity. nih.gov

Furthermore, the nature of the substituent at the 8-position is a determining factor for activity. The introduction of a specific carboxamide group, such as (S)-N-(1-azabicyclo[2.2.2]oct-3-yl), at this position on the 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine core led to a compound with exceptionally high affinity for 5-HT3 receptors, with a Ki value of 0.051 nM. nih.gov

| Core Structure Modification | Substituent | Impact on Biological Activity (5-HT3 Antagonism) | Reference |

|---|---|---|---|

| Shift from 3-oxo-1,4-benzoxazine to 1,4-benzoxazine | -CH2- instead of -C=O at position 3 | Increased potency | nih.gov |

| Substitution at N-4 | -CH3 group | Part of highly potent derivatives | nih.gov |

| Substitution at C-8 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)carboxamide | High affinity and potent antagonism (Ki = 0.051 nM) | nih.gov |

| Substitution at C-6 | -Cl group | Common feature in active derivatives; generally enhances biological activity in benzoxazines | ijnc.irjocpr.com |

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional conformation of the 1,4-benzoxazine ring system is intrinsically linked to its pharmacological profile. The heterocyclic ring is not planar and can adopt various conformations, such as semi-chair, semi-boat, or screw boat forms. nih.govresearchgate.net The specific conformation determines the spatial orientation of substituents, which in turn governs how the molecule interacts with its biological target.

In a related compound, 6-chloro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, crystallographic studies revealed that the six-membered heterocyclic ring adopts a conformation close to a screw boat. nih.gov This non-planar arrangement is critical for the molecule's ability to fit into the binding pocket of a receptor. For the highly potent 5-HT3 receptor antagonists derived from the 3,4-dihydro-2H-1,4-benzoxazine scaffold, the specific conformation is essential for establishing the necessary interactions with the receptor's active site. researchgate.net The stereochemistry of substituents, which is dictated by the ring's conformation, can lead to significant differences in binding affinity and efficacy between stereoisomers. nih.gov

Design Principles for Enhanced Efficacy and Selectivity

Based on extensive SAR and conformational studies, several design principles have been established for creating derivatives of this compound with improved efficacy and selectivity.

Saturation of the Heterocyclic Ring : One key principle is that reducing the 3-oxo group to a methylene group in the benzoxazine ring can significantly enhance potency, as observed in the development of 5-HT3 receptor antagonists. nih.gov This modification alters the ring's conformation and electronic properties, leading to more favorable interactions with the target receptor.

Strategic Functionalization at the C-8 Position : The introduction of a carboxamide moiety at the C-8 position of the benzoxazine ring is a critical design element for achieving high-affinity 5-HT3 receptor antagonists. nih.govresearchgate.net The specific nature of the amide substituent is crucial for optimizing binding.

Stereochemical Considerations : The use of specific stereoisomers is a powerful strategy for enhancing efficacy. For example, the (S)-enantiomer of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated significantly higher affinity and potency compared to other isomers, highlighting the importance of a precise three-dimensional fit with the receptor. nih.gov

Structure-Based Drug Design (SBDD) : Guided by the crystal structure of the target protein, SBDD approaches allow for the rational design of inhibitors with high selectivity. nih.gov This principle involves designing molecules that complement the shape and chemical environment of the target's binding pocket, a strategy applicable to optimizing derivatives of the this compound scaffold for various targets.

Ligand Efficiency and Druggability Assessment in Drug Discovery Research

In modern drug discovery, the assessment of a compound's potential goes beyond simple potency. Metrics like Ligand Efficiency (LE) are used to evaluate the quality of a "hit" or "lead" compound. LE normalizes binding affinity for the size of the molecule, typically by dividing the free energy of binding by the number of non-hydrogen atoms. taylorandfrancis.com This metric helps identify compounds that achieve high affinity with a relatively small and efficient structure, which is a desirable characteristic for developing a "drug-like" molecule.

For derivatives of this compound, LE would be a critical parameter during the lead optimization phase. It allows researchers to compare different substituent modifications not just on raw affinity (e.g., Ki or IC50), but on the efficiency with which they achieve that affinity. A compound with high ligand efficiency is often considered a more promising starting point because it suggests a more optimal and specific interaction with the target, leaving room for further modifications without leading to an excessively large and non-drug-like final molecule. taylorandfrancis.com

The "druggability" of this scaffold is supported by its presence in compounds that have been successfully optimized for potent biological activity. The process involves a multi-parameter optimization, considering factors like potency, selectivity, and physicochemical properties, where metrics like LE provide crucial guidance for medicinal chemists.

Mechanism of Action Investigations at the Molecular Level

Enzyme and Receptor Binding Studies

Research into the enzyme and receptor binding properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine and its analogs has revealed significant interactions with key physiological targets, particularly within the nervous and cardiovascular systems.

Derivatives of this compound have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor. nih.gov A notable example is (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, a compound that incorporates the this compound scaffold. This derivative has demonstrated a high affinity for the 5-HT3 receptor, with a reported Ki value of 0.051 nM. nih.gov This strong binding affinity underscores the potential of this chemical class to modulate the activity of this receptor, which is involved in various physiological processes, including nausea and vomiting.

Furthermore, compounds based on the 3,4-dihydro-2H-1,4-benzoxazine structure have been investigated as potassium channel activators. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the presence of an electron-withdrawing substituent at the 6-position of the benzoxazine (B1645224) ring is preferable for this activity. nih.gov This suggests that the chlorine atom in this compound plays a crucial role in its potential interaction with potassium channels.

The following table summarizes the key enzyme and receptor binding data for a representative derivative of this compound.

| Compound Derivative | Target | Binding Affinity (Ki) | Reference |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 5-HT3 Receptor | 0.051 nM | nih.gov |

Interactions with Specific Molecular Targets

Building on the binding studies, research has further elucidated the interactions of this compound derivatives with their specific molecular targets.

The primary molecular targets identified for this class of compounds are:

Serotonin-3 (5-HT3) Receptors: As potent antagonists, derivatives of this compound are thought to bind to the 5-HT3 receptor and inhibit its activation by serotonin. nih.gov This receptor is a ligand-gated ion channel, and its blockade can modulate neurotransmission.

Potassium Channels: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a key component of several potassium channel activators. nih.gov The interaction with these channels is believed to lead to the opening of the channel pore, resulting in the efflux of potassium ions and hyperpolarization of the cell membrane. This mechanism is particularly relevant in smooth muscle cells, where it can lead to relaxation. The electron-withdrawing nature of the chlorine atom at the 6-position is considered favorable for this activity. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand and its target protein at the atomic level.

While specific molecular docking studies focusing exclusively on 6-chloro-3,4-dihydro-2H-1,4-benzoxazine are not extensively detailed in the available research, studies on closely related benzoxazine (B1645224) derivatives highlight the utility of this approach. For instance, docking studies on various 2H-benzo[b] nih.govsigmaaldrich.comoxazin-3(4H)-one derivatives have been performed to investigate their antimicrobial potential by targeting enzymes like E. coli DNA gyrase. ijpsjournal.com In these simulations, researchers identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the benzoxazine core and the amino acid residues within the enzyme's active site. ijpsjournal.com Another study performed molecular docking to better understand the binding modes and structure-activity relationships of 3,4-dihydro-1,4-benzoxazin-2-ones, which showed potential as anticancer and antidiabetic agents. nih.gov

These studies on analogous structures demonstrate that the benzoxazine moiety can effectively fit into the binding pockets of various biological targets. The specific interactions and binding affinities are influenced by the nature and position of substituents on the benzoxazine ring. For this compound, the chlorine atom at the 6-position would be expected to significantly influence its binding profile through halogen bonding and by altering the electronic distribution of the aromatic ring.

Table 1: Representative Binding Interactions for Benzoxazine Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Benzoxazin-3(4H)-one Derivatives | E. coli DNA gyrase | Hydrogen bonding, Hydrophobic interactions | ijpsjournal.com |

| Dihydro-1,4-benzoxazin-2-ones | DNA, α-glucosidase | Intercalation, Hydrogen bonding | nih.gov |

| 2-Chloro-8-methoxy-3-aryl- nih.govnih.govbenzoxazines | Bacterial Gyrase (ATP-binding domain) | Hydrogen bonding with key amino acid residues | impactfactor.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Direct QSAR studies centered on this compound are not prominent in the literature. However, QSAR analyses have been successfully applied to other chlorinated heterocyclic compounds to elucidate the physicochemical properties driving their biological effects. For example, a QSAR study on a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives identified electronic parameters, such as the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO), as being highly involved in their cytotoxic activity. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. The resulting equation can then be used to predict the activity of untested compounds. For the this compound scaffold, relevant descriptors would likely include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Developing a QSAR model for this class of compounds would enable the rational design of new derivatives with potentially enhanced activity.

ADME-Tox Prediction and Virtual Screening Methodologies

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a crucial step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Virtual screening utilizes these computational methods to filter large libraries of compounds to identify those most likely to be active and have drug-like properties.

While a specific, detailed ADME-Tox profile for this compound is not published, computational tools can predict these properties based on its structure. General predictions for compounds with this scaffold suggest moderate lipophilicity and potential for oral bioavailability. In silico studies on other complex heterocyclic molecules have demonstrated the ability to predict properties like drug similarity, bioavailability scores, and potential toxicity with reasonable accuracy. nih.gov

Table 2: Predicted Physicochemical and ADME Properties (Illustrative) Note: These are generalized predictions for a structure like this compound based on standard computational models and are not from direct experimental studies.

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Molecular Weight | ~169.61 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (octanol-water partition coefficient) | 2.0 - 2.5 | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 1 (O atom) | Influences solubility and receptor binding |

| Human Oral Bioavailability | Moderate to Good | Predicts absorption after oral administration |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Indicates potential for CNS activity |

Virtual screening methodologies could leverage the this compound structure as a core fragment to search for compounds with similar features that might interact with specific biological targets.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide valuable data on parameters like orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.

For this compound, quantum chemical calculations can elucidate how the chloro-substituent impacts the electron density distribution across the benzoxazine ring system. The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Studies on related heterocyclic systems use DFT calculations to optimize molecular geometry and analyze electronic properties. nih.gov For the 6-chloro-benzodithiazine derivatives mentioned earlier, geometry optimization was a prerequisite for the QSAR analysis. nih.gov The results of such calculations, including bond lengths, bond angles, and Mulliken atomic charges, provide a fundamental understanding of the molecule's intrinsic properties that govern its interactions with other molecules.

Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of benzoxazine (B1645224) compounds, characteristic signals corresponding to the protons of the oxazine (B8389632) ring are typically observed. The protons of the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂-N) and the methylene group attached to the aromatic ring (Ar-CH₂-N) give rise to distinct signals. usm.edu For instance, in a related benzoxazine monomer, these signals have been reported to appear around 5.43 ppm and 4.64 ppm, respectively. mdpi.com The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, with their chemical shifts influenced by the presence of the chloro and other substituents on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Key signals that confirm the formation of the benzoxazine ring include those for the O-CH₂-N and Ar-CH₂-N carbons. mdpi.com In similar benzoxazine structures, these carbons have been observed to resonate at specific chemical shifts that are characteristic of the oxazine ring. researchgate.net The aromatic carbons will also show a series of signals at distinct chemical shifts, which can be assigned to the substituted and unsubstituted positions on the benzene ring.

Table 1: Expected ¹H and ¹³C NMR Data for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| O-CH₂-N | ~ 5.4 | ~ 80-82 |

| Ar-CH₂-N | ~ 4.6 | ~ 45-50 |

| Aromatic-H | ~ 6.5 - 7.5 | - |

| Aromatic-C | - | ~ 110 - 150 |

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "this compound", the empirical formula is C₈H₈ClNO, which corresponds to a molecular weight of approximately 169.61 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 169 or 171, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation of benzoxazine derivatives under electron impact ionization often involves the cleavage of the oxazine ring. researchgate.net Common fragmentation pathways for related compounds include the loss of small neutral molecules or radicals. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. For instance, the fragmentation of benzoxazine resorcarenes has been shown to proceed through successive eliminations of CH₂NR groups. researchgate.net Analysis of the fragmentation pattern of the title compound would likely reveal characteristic losses associated with the benzoxazine core.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 |

| Expected Molecular Ion Peaks (m/z) | 169 and 171 (due to ³⁵Cl/³⁷Cl isotopes) |

Note: The relative intensities of the M⁺ and M+2 peaks would be approximately 3:1.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of a benzoxazine monomer displays several characteristic absorption bands that confirm the presence of the benzoxazine ring. researchgate.netresearchgate.net

Key characteristic absorptions for the benzoxazine ring structure include the asymmetric and symmetric stretching modes of the C-O-C ether linkage, which are typically observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net Another important peak, confirming the attachment of the oxazine ring to the benzene ring, appears at approximately 920-944 cm⁻¹. researchgate.netnih.gov The FTIR spectrum would also show absorptions corresponding to the C-H stretching of the aromatic ring and the methylene groups, as well as the C=C stretching vibrations of the benzene ring. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Table 3: Characteristic FTIR Absorption Bands for Benzoxazine Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric C-O-C stretching | ~ 1233 |

| Symmetric C-O-C stretching | ~ 1029 |

| Benzene ring with oxazine attachment | ~ 920 - 944 |

| C-N-C stretching | ~ 944 |

| Aromatic C-H stretching | ~ 3000 - 3100 |

| Aliphatic C-H stretching | ~ 2850 - 2960 |

| Aromatic C=C stretching | ~ 1450 - 1600 |

Note: The exact positions of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

In the crystal lattice, molecules are often linked by intermolecular interactions such as hydrogen bonds. In the case of the related 6-chloro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, molecules are connected via N-H···O hydrogen bonds, forming chains. nih.gov Similar interactions, along with other non-covalent forces, would be expected to dictate the crystal packing of "this compound". The precise bond lengths, bond angles, and torsion angles determined by X-ray crystallography are invaluable for understanding the molecule's geometry and stereochemistry.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) in Material Science Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of materials, particularly for monomers like benzoxazines that undergo thermal polymerization. rsc.org

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material as a function of temperature. For a benzoxazine monomer, a DSC thermogram would typically show an endothermic peak corresponding to its melting point, followed by a broad exothermic peak at higher temperatures. This exotherm is characteristic of the ring-opening polymerization of the oxazine ring to form a cross-linked polybenzoxazine network. preprints.orgresearchgate.net The onset and peak temperatures of this exotherm provide information about the curing behavior of the monomer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. When a benzoxazine monomer is heated, the TGA curve will show the temperature at which it begins to degrade. For the resulting polybenzoxazine, TGA is used to assess its thermal stability, which is often characterized by the temperature at which 5% or 10% weight loss occurs and the char yield at high temperatures. preprints.org

Table 4: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| DSC | Melting Point | Endothermic peak |

| DSC | Polymerization | Broad exothermic peak |

| TGA | Thermal Stability | Onset of decomposition at elevated temperature |

Note: The specific temperatures for these events are dependent on the heating rate and atmospheric conditions.

Microscopic Techniques (e.g., Scanning Electron Microscopy) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. While SEM is not typically used to study the morphology of a small molecule monomer like "this compound" in its crystalline or amorphous solid state, it is an indispensable tool for examining the morphology of the resulting polybenzoxazine. preprints.org The surface features, porosity, and fracture surfaces of the cured polymer can be investigated using SEM, providing valuable insights into the material's microstructure and how it relates to its mechanical and physical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For "this compound" with the molecular formula C₈H₈ClNO, the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. nih.gov

Table 5: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 56.65 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.76 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.90 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.26 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.43 |

| Total | 169.62 | 100.00 |

Note: Experimental values are typically expected to be within ±0.4% of the theoretical values.

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Agents Based on the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This versatility has spurred extensive research into developing new therapeutic agents. pancan.orgunc.edulifebit.ai Derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine are being explored for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biobostonconsulting.comlindushealth.com

For instance, certain chloro-substituted 1,3-benzoxazine derivatives have demonstrated notable antimicrobial activity, in some cases exceeding that of standard drugs. lifebit.ai The presence of the chlorine atom at the 6th position in the benzoxazine (B1645224) structure is a key factor that influences its chemical and biological properties, making it a focal point for the synthesis of new derivatives with enhanced therapeutic potential. lindushealth.com Research has highlighted its potential as a lead compound in the development of new pharmaceuticals for treating cancer and infectious diseases. lindushealth.com

One area of significant interest is the development of anticancer agents. Studies have shown that 1,4-benzoxazine derivatives can exhibit potent anticancer activity. researchgate.netresearchgate.net For example, tyrosine-derived benzoxazine derivatives have shown promise as anti-breast cancer agents, inducing apoptosis and cell cycle arrest in cancer cells. researchgate.net The structural modifications on the benzoxazine ring are crucial for their anticancer efficacy. researchgate.net

Furthermore, the 1,4-benzoxazine scaffold has been utilized to develop inhibitors of tumor-driven angiogenesis, a critical process in cancer progression. nih.gov Novel 2,3-dihydro-1,4-benzoxazines have been identified as potent and selective inhibitors of KDR (kinase insert domain receptor), a key receptor in the VEGF signaling pathway that drives angiogenesis. nih.gov These compounds have demonstrated efficacy in in vivo models of angiogenesis and are often well-absorbed orally, highlighting the potential of the 2,3-dihydro-1,4-benzoxazine moiety as a platform for creating antiangiogenic therapeutic agents. nih.gov

The following table summarizes some of the therapeutic applications of 1,4-benzoxazine derivatives:

| Therapeutic Area | Target/Mechanism | Reference |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | lifebit.aiwikipedia.orgijpsjournal.com |

| Anticancer | Inhibition of tumor-driven angiogenesis, induction of apoptosis. | researchgate.netresearchgate.netnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | biobostonconsulting.com |

| Neuroprotection | Inhibition of oxidative stress-mediated neuronal degeneration. | nih.gov |

Applications in Advanced Materials Science (e.g., Polymers, Resins)

Beyond its therapeutic potential, this compound and its derivatives are valuable in materials science, particularly in the synthesis of high-performance polymers known as polybenzoxazines. unc.edulindushealth.com These thermosetting resins are produced through the ring-opening polymerization of benzoxazine monomers. pancan.orgprofil.com

Polybenzoxazines exhibit a range of desirable properties, including:

High thermal stability lindushealth.com

Inherent flame retardancy lindushealth.com

Low water absorption

Excellent mechanical and chemical resistance pancan.org

Near-zero shrinkage upon curing pancan.org